molecular formula C18H19BrO4 B14772353 Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate

Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate

Cat. No.: B14772353
M. Wt: 379.2 g/mol
InChI Key: RMJKLUDZHWKPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a benzyloxy group, a bromophenyl group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated purification systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The benzyloxy and bromophenyl groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The hydroxypropanoate moiety may also play a role in the compound’s biological activity by participating in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate can be compared with similar compounds such as:

    Ethyl 3-(4-(benzyloxy)-3-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 3-(4-(benzyloxy)-3-fluorophenyl)-3-hydroxypropanoate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl 3-(4-(benzyloxy)-3-iodophenyl)-3-hydroxypropanoate: Similar structure but with an iodine atom instead of bromine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the varying halogen atoms.

Properties

Molecular Formula

C18H19BrO4

Molecular Weight

379.2 g/mol

IUPAC Name

ethyl 3-(3-bromo-4-phenylmethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C18H19BrO4/c1-2-22-18(21)11-16(20)14-8-9-17(15(19)10-14)23-12-13-6-4-3-5-7-13/h3-10,16,20H,2,11-12H2,1H3

InChI Key

RMJKLUDZHWKPBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.